N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide -

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Catalog Number: EVT-3815144
CAS Number:
Molecular Formula: C24H22N2O4
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)

  • Compound Description: This compound demonstrated activity against C. albicans SC5314, displaying a minimum inhibitory concentration (MIC) of 16 µg/mL and weak anti-proliferative activity against clinical strains of C. albicans (azole-resistant) and C. glabrata. []
  • Relevance: This compound shares a core benzoxazole moiety with N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. While the substitution patterns differ, the presence of the benzoxazole links these compounds in terms of potential biological activity and chemical properties. []

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i)

  • Compound Description: This compound showed promising antifungal activity, particularly against C. glabrata with a relative growth (%R) of 53.0 ± 3.5 at 16 µg/mL. It also displayed activity against C. albicans. []
  • Relevance: Similar to the previous compound, this molecule also contains the core benzoxazole structure, relating it to N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. The shared benzoxazole unit suggests potential similarities in their modes of action and chemical behavior. []

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k)

  • Compound Description: This compound exhibited activity against both C. albicans SC5314 and a clinical isolate of C. albicans. It showed a MIC of 16 µg/mL and a %R of 64.2 ± 10.6 against the C. albicans isolate. []
  • Relevance: Again, the common structural feature is the benzoxazole ring system, connecting this compound to N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. The presence of this pharmacophore indicates potential for similar biological targets and pharmacological profiles. []

2-[(5-Bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)

  • Compound Description: This derivative showed activity against C. albicans SC5314 and a clinical C. albicans isolate. It exhibited a MIC of 16 µg/mL and a %R of 88.0 ± 9.7 against the C. albicans isolate. []
  • Relevance: This compound is structurally related to N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide through the presence of the benzoxazole scaffold, further strengthening the notion that this core structure might be crucial for antifungal activity. []

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives (7a-l)

  • Compound Description: This series of compounds was designed and synthesized as potential anticonvulsants, with a focus on the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models. []
  • Relevance: While not sharing a core structure with N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, these compounds highlight the broader exploration of acetamide derivatives for their potential pharmacological properties, including anticonvulsant activity. []

Properties

Product Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C24H22N2O4/c1-15-11-16(2)23-21(12-15)26-24(30-23)17-5-4-6-18(13-17)25-22(27)14-29-20-9-7-19(28-3)8-10-20/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

AGOCETYJFPYVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.